molecular formula C12H18O2 B14261966 7,7-Dimethylspiro[4.5]decane-1,4-dione CAS No. 156968-57-9

7,7-Dimethylspiro[4.5]decane-1,4-dione

Cat. No.: B14261966
CAS No.: 156968-57-9
M. Wt: 194.27 g/mol
InChI Key: WILVGFZBSAMEGN-UHFFFAOYSA-N
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Description

7,7-Dimethylspiro[4.5]decane-1,4-dione is a spirocyclic diketone characterized by a fused cyclopentane-cyclohexane system with two ketone groups at positions 1 and 4 and two methyl substituents at position 6. Its spiro architecture imparts unique steric and electronic properties, making it a scaffold of interest in synthetic chemistry and drug design.

Properties

CAS No.

156968-57-9

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

9,9-dimethylspiro[4.5]decane-1,4-dione

InChI

InChI=1S/C12H18O2/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(12)14/h3-8H2,1-2H3

InChI Key

WILVGFZBSAMEGN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)C(=O)CCC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethylspiro[4.5]decane-1,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diketone precursor with a suitable base to induce cyclization and form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 7,7-Dimethylspiro[4.5]decane-1,4-dione may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring a cost-effective production method suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethylspiro[4.5]decane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures with additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

7,7-Dimethylspiro[4.5]decane-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7,7-Dimethylspiro[4.5]decane-1,4-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The spirocyclic structure also allows for unique spatial arrangements, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Spiro[4.5]decane-1,4-dione (Unsubstituted Parent Compound)

  • Structure : Lacks the 7,7-dimethyl groups, simplifying steric demands.
  • Synthesis : Prepared via acid-catalyzed cyclization, as described in Nakamura and Kuwajima (1987) .

Diazaspiro[4.5]decane-diones

6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., Compounds 5a–c)
  • Structure : Nitrogen atoms replace two carbons, forming a diketopiperazine-like core.
  • Synthesis : Synthesized via refluxing carboxylic acid derivatives with ethylenediamine in dioxane, yielding 50–85% .
  • Properties: Melting Points: Range from 60°C (5c) to 88°C (5b), influenced by aryl substituents. Biological Activity: Not explicitly stated, but similar diazaspiro compounds (e.g., 1,3-diazaspiro[4.5]decane-2,4-diones) exhibit 5-HT2A antagonism, inhibiting platelet aggregation (IC50 = 27.3 μM for compound 13) .
2,7-Diazaspiro[4.5]decane-1,4-dione (Cladosporicin A)
  • Structure : Conjugated with a tetramate moiety, enhancing structural complexity.
  • Source : Isolated from marine fungus Cladosporium sphaerospermum SW67.

Triazaspiro[4.5]decane-diones

  • Example : 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives.
  • Modifications : Hydroxyl substitution at position 3 failed to improve binding to PHD2, highlighting the critical role of the imidazolidine-2,4-dione core for activity .
  • Contrast : The rigidity of the spiro system in triaza derivatives is essential for maintaining interactions with biological targets, a factor that may also apply to 7,7-dimethylspiro analogues.

Dioxaspiro[4.5]decane-diones

  • Example : 2,8-Dioxaspiro[4.5]decane-1,4-dione.
  • Structure : Contains two oxygen atoms in the spiro ring, altering electronic properties.
  • Physical Properties : Molecular formula C8H10O4, boiling point and density unspecified, but likely more polar than the dimethyl variant .

Comparative Data Table

Compound Name Core Structure Substituents Yield (%) m.p. (°C) Key Activity/Property Reference
7,7-Dimethylspiro[4.5]decane-1,4-dione Spiro[4.5]decane-1,4-dione 7,7-dimethyl N/A N/A N/A
Spiro[4.5]decane-1,4-dione Spiro[4.5]decane-1,4-dione None N/A N/A Synthetic intermediate
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) Diazaspiro[4.5]decane-dione Phenyl, N-alkyl 50 73–74 N/A
Cladosporicin A (88) Diazaspiro[4.5]decane-dione Tetramate moiety N/A N/A Weak cytotoxicity
1,3,8-Triazaspiro[4.5]decane-2,4-dione Triazaspiro[4.5]decane-dione Hydroxyl, aryl N/A N/A Inactive in PHD2 binding
2,8-Dioxaspiro[4.5]decane-1,4-dione Dioxaspiro[4.5]decane-dione Oxygen atoms N/A N/A High polarity

Key Findings and Implications

Electronic Properties : Ketone groups in the dimethyl variant may favor electrophilic reactivity, whereas diaza or triaza analogues engage in hydrogen bonding, critical for biological interactions .

Biological Activity : While diazaspiro compounds show promise in platelet aggregation inhibition (e.g., compound 13, IC50 = 27.3 μM), the dimethyl variant’s lack of nitrogen may limit such activity unless functionalized .

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